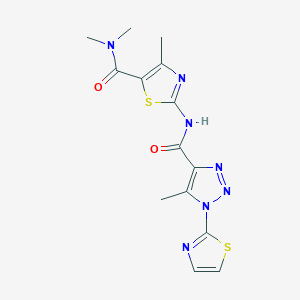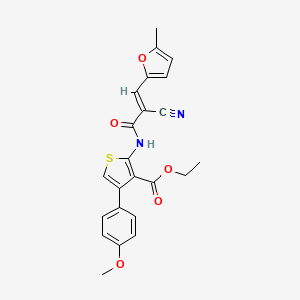
(E)-ethyl 2-(2-cyano-3-(5-methylfuran-2-yl)acrylamido)-4-(4-methoxyphenyl)thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-ethyl 2-(2-cyano-3-(5-methylfuran-2-yl)acrylamido)-4-(4-methoxyphenyl)thiophene-3-carboxylate is a useful research compound. Its molecular formula is C23H20N2O5S and its molecular weight is 436.48. The purity is usually 95%.
BenchChem offers high-quality (E)-ethyl 2-(2-cyano-3-(5-methylfuran-2-yl)acrylamido)-4-(4-methoxyphenyl)thiophene-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-ethyl 2-(2-cyano-3-(5-methylfuran-2-yl)acrylamido)-4-(4-methoxyphenyl)thiophene-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-rheumatic Potential
Ethyl 2-(2-cyano-3-mercapto-3-(phenylamino)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes have demonstrated significant anti-rheumatic effects. The in vivo collagen-adjuvant arthritis model in rats revealed notable antioxidant, analgesic, and anti-rheumatic properties (Sherif & Hosny, 2014).
Antioxidant and Anti-Inflammatory Activities
A series of compounds, including ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates, were synthesized and evaluated for their in vitro antioxidant and in vivo anti-inflammatory activities. The compounds with phenolic substitution showed greater antioxidant and anti-inflammatory activities, comparable to the standard drug diclofenac (Madhavi & Sreeramya, 2017).
Polymerization Initiator
Ethyl 1-cyano-2-(p-methoxyphenyl)cyclopropanecarboxylate initiates the diradical polymerization of acrylonitrile at temperatures above 80°C. The molecular weight increase with time is significant at lower initiator concentrations and lower temperatures, suggesting its potential as a polymerization initiator (Li, Willis, Padías, & Hall, 1991).
Antimicrobial and Antioxidant Studies
Ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates showed excellent antibacterial and antifungal properties. Some compounds also demonstrated profound antioxidant potential, highlighting their potential in antimicrobial and antioxidant applications (Raghavendra et al., 2016).
Cytotoxic Agents
Novel thiophene and benzothiophene derivatives have been synthesized and evaluated as anti-cancer agents. Certain compounds exhibited significant anti-proliferative activity against various tumor cell lines, compared to the reference control doxorubicin (Mohareb, Abdallah, Helal, & Shaloof, 2016).
Antibacterial Properties
Ethyl 2-acrylamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its polymer exhibited moderate biological activity, with potential antibacterial properties. This underscores its use in developing new antibacterial agents (Elsabee, Ali, Mokhtar, & Eweis, 2011).
properties
IUPAC Name |
ethyl 2-[[(E)-2-cyano-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]-4-(4-methoxyphenyl)thiophene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O5S/c1-4-29-23(27)20-19(15-6-9-17(28-3)10-7-15)13-31-22(20)25-21(26)16(12-24)11-18-8-5-14(2)30-18/h5-11,13H,4H2,1-3H3,(H,25,26)/b16-11+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOGQZJJEUZEGNZ-LFIBNONCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)OC)NC(=O)C(=CC3=CC=C(O3)C)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)OC)NC(=O)/C(=C/C3=CC=C(O3)C)/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-ethyl 2-(2-cyano-3-(5-methylfuran-2-yl)acrylamido)-4-(4-methoxyphenyl)thiophene-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

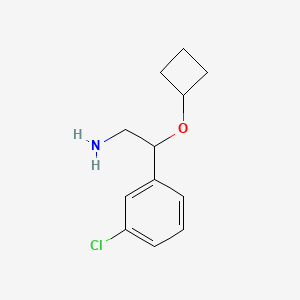
(prop-2-yn-1-yl)amine](/img/structure/B2365384.png)
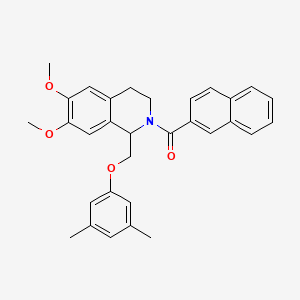
![2-{Bicyclo[2.2.1]heptan-2-ylmethyl}pyrrolidine](/img/structure/B2365386.png)
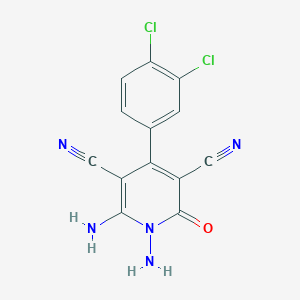
![4-Methyl-2-[(2-methylphenyl)formamido]pentanoic acid](/img/structure/B2365388.png)
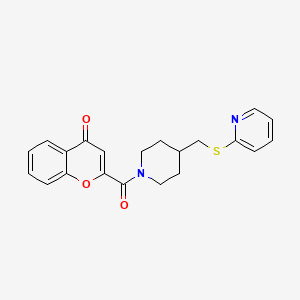
![2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)-N-(m-tolyl)acetamide](/img/structure/B2365392.png)
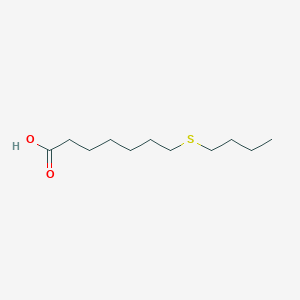
![3-(2-methoxyethyl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2365396.png)
![2-[[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]methyl]-5-(oxan-4-yl)-1,3,4-oxadiazole](/img/structure/B2365398.png)
![Benzo[d]thiazol-6-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone](/img/structure/B2365403.png)
![5-Chloro-2-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2365404.png)
